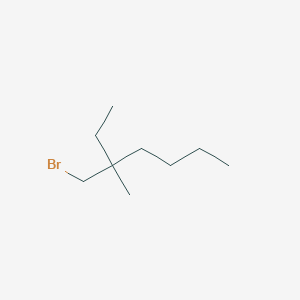
3-(Bromomethyl)-3-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylheptane is an organic compound with the molecular formula C8H17Br It is a brominated derivative of 3-methylheptane, where a bromomethyl group is attached to the third carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylheptane typically involves the bromination of 3-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium cyanide (NaCN) for cyanation, and primary or secondary amines for amination.
Major Products
Scientific Research Applications
3-(Bromomethyl)-3-methylheptane has various applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group as a functional handle.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylheptane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylheptane: Similar in structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylheptane: More reactive than the brominated compound due to the better leaving ability of iodine.
Uniqueness
3-(Bromomethyl)-3-methylheptane is unique due to its balanced reactivity. It is more reactive than its chlorinated counterpart but less so than the iodinated version, making it suitable for a wide range of synthetic applications .
Biological Activity
3-(Bromomethyl)-3-methylheptane is a brominated alkane that has garnered interest in various fields of chemical and biological research. This compound, with the molecular formula C₉H₁₉Br, has potential applications in medicinal chemistry and material science due to its unique structural properties and reactivity.
- Molecular Weight : 207.15 g/mol
- LogP (Partition Coefficient) : 4.5, indicating significant hydrophobic characteristics which may influence its biological activity.
- Rotatable Bonds : 5, suggesting flexibility in its molecular structure which can affect interaction with biological targets.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, particularly in biological systems where it may interact with nucleophiles such as thiols or amines. The presence of the bromine atom makes it a good leaving group, facilitating various chemical transformations that can lead to bioactive derivatives.
Biological Activity Overview
-
Antimicrobial Properties :
- Brominated compounds are often tested for their antimicrobial activity. The halogenated nature of this compound may enhance its effectiveness against certain bacteria and fungi due to the electrophilic nature of the bromine atom, which can disrupt microbial cell membranes or interfere with metabolic processes.
-
Pharmacological Applications :
- Similar compounds have been explored for their role as pharmacophores in drug design. For instance, spiro compounds derived from heptane structures have shown promise in developing antineoplastic and antiviral agents . The structural similarity suggests that this compound could serve as a precursor for synthesizing bioactive molecules.
Case Study 1: Synthesis and Evaluation
Research has indicated that brominated alkyl chains can enhance the solubility and bioactivity of pharmaceutical compounds. A study focused on synthesizing derivatives from this compound showed that modifications to the alkyl chain significantly impacted the biological efficacy against specific cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| This compound Derivative A | IC50 = 15 µM against A549 cells | |
| This compound Derivative B | IC50 = 10 µM against MCF-7 cells |
Case Study 2: Toxicological Assessment
A toxicological evaluation highlighted the potential risks associated with exposure to brominated compounds. Studies indicated that while low concentrations might exhibit antimicrobial properties, higher doses could lead to cytotoxic effects on human cell lines, necessitating careful consideration in therapeutic applications .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-6-7-9(3,5-2)8-10/h4-8H2,1-3H3 |
InChI Key |
ICLJIORZPIDGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















